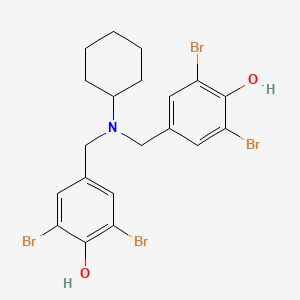
2,6-Dibromo-4-((cyclohexyl(3,5-dibromo-4-hydroxybenzyl)amino)methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-4-((cyclohexyl(3,5-dibromo-4-hydroxybenzyl)amino)methyl)phenol is a complex organic compound characterized by multiple bromine atoms and a phenolic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-((cyclohexyl(3,5-dibromo-4-hydroxybenzyl)amino)methyl)phenol typically involves multi-step organic reactions. The process begins with the bromination of phenol derivatives, followed by the introduction of the cyclohexyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases as catalysts and may involve elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromine or bromine-containing reagents. The process is optimized to ensure high yield and purity of the final product, often involving purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dibromo-4-((cyclohexyl(3,5-dibromo-4-hydroxybenzyl)amino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include quinones from oxidation, debrominated phenols from reduction, and various substituted phenols from nucleophilic substitution reactions.
Applications De Recherche Scientifique
2,6-Dibromo-4-((cyclohexyl(3,5-dibromo-4-hydroxybenzyl)amino)methyl)phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,6-Dibromo-4-((cyclohexyl(3,5-dibromo-4-hydroxybenzyl)amino)methyl)phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the bromine atoms can engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dibromo-3,5-dimethyl-4-hydroxybenzyl ether: Known for its stability and used in epoxy resins.
2,4-Dibromo-6-[(cyclohexyl-methyl-amino)methyl]aniline: Another brominated phenol derivative with similar structural features.
Uniqueness
2,6-Dibromo-4-((cyclohexyl(3,5-dibromo-4-hydroxybenzyl)amino)methyl)phenol is unique due to its specific arrangement of bromine atoms and the presence of both cyclohexyl and phenolic groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
6640-39-7 |
|---|---|
Formule moléculaire |
C20H21Br4NO2 |
Poids moléculaire |
627.0 g/mol |
Nom IUPAC |
2,6-dibromo-4-[[cyclohexyl-[(3,5-dibromo-4-hydroxyphenyl)methyl]amino]methyl]phenol |
InChI |
InChI=1S/C20H21Br4NO2/c21-15-6-12(7-16(22)19(15)26)10-25(14-4-2-1-3-5-14)11-13-8-17(23)20(27)18(24)9-13/h6-9,14,26-27H,1-5,10-11H2 |
Clé InChI |
PUMFEPYRTTZELK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N(CC2=CC(=C(C(=C2)Br)O)Br)CC3=CC(=C(C(=C3)Br)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl N-[4-(benzhydrylamino)-6-chloro-5-nitro-2-pyridyl]carbamate](/img/structure/B14723474.png)
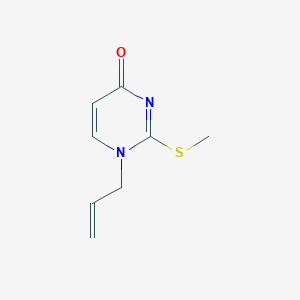
![1-[4-Hydroxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]ethanone](/img/structure/B14723497.png)


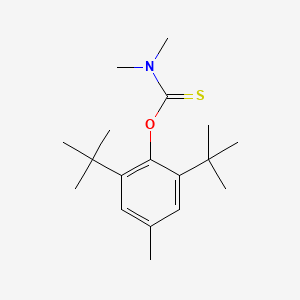
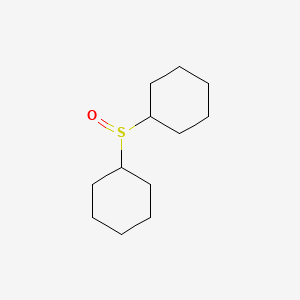
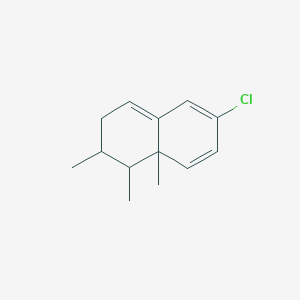

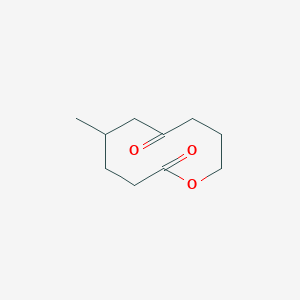
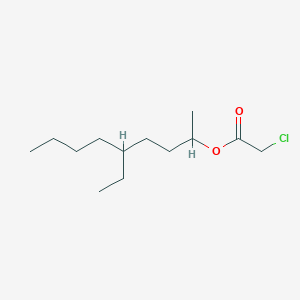
![[2-[(2Z)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride](/img/structure/B14723558.png)
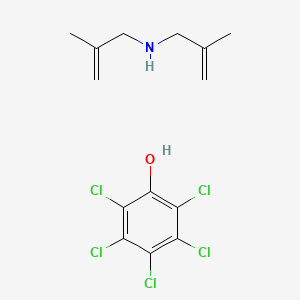
![Tert-butyl 2-[5-[(2-iodophenyl)methylidene]-2,4-dioxo-thiazolidin-3-YL]acetate](/img/structure/B14723574.png)
